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Compound of Interest

Compound Name: 1-Octen-4-ol, 2-bromo-

Cat. No.: B15434290

In-depth Technical Guide: 1-Octen-4-ol, 2-bromo-

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Technical Overview of 1-Octen-4-ol, 2-bromo-

Executive Summary

This technical guide provides a detailed overview of the physical and chemical properties of the
compound "1-Octen-4-ol, 2-bromo-". Extensive searches of chemical databases and scientific
literature did not yield any specific experimental data for this particular molecule. This suggests
that "1-Octen-4-ol, 2-bromo-" may be a novel compound or one that is not yet well-
documented in publicly available resources.

In light of the absence of direct data, this whitepaper will provide a comprehensive analysis
based on the known properties of the parent molecule, 1-Octen-4-ol, and established principles
of organic chemistry concerning the effects of bromination. A plausible synthetic route for the
target compound is also proposed and visualized. This document aims to serve as a
foundational resource for researchers interested in the synthesis and characterization of this
and similar halogenated unsaturated alcohols.

Physicochemical Properties of the Parent
Compound: 1-Octen-4-ol
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To establish a baseline for understanding the potential properties of "1-Octen-4-ol, 2-bromo-",

it is essential to first examine the known characteristics of its unbrominated precursor, 1-Octen-

4-ol.
Property Value Reference
Molecular Formula CsH160 --INVALID-LINK--
Molecular Weight 128.21 g/mol --INVALID-LINK--
IUPAC Name oct-1-en-4-ol --INVALID-LINK--
CAS Number 40575-42-6 --INVALID-LINK--
Appearance No data available
Boiling Point No experimental data available
Melting Point No data available
Density No experimental data available
Solubility No experimental data available
Refractive Index No experimental data available

Predicted Effects of Bromination on 1-Octen-4-ol

The introduction of a bromine atom at the second position of 1-octen-4-ol is expected to

significantly alter its physical and chemical properties.

3.1. Physical Properties:

¢ Molecular Weight: The addition of a bromine atom will increase the molecular weight by

approximately 79.90 g/mol , resulting in a predicted molecular weight of around 208.11 g/mol

for 1-Octen-4-ol, 2-bromo-.

» Boiling Point: The presence of the polar carbon-bromine bond and the increased molecular

weight will lead to stronger intermolecular van der Waals forces and dipole-dipole

interactions. This will result in a significantly higher boiling point compared to the parent

alcohol.
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o Density: The high atomic mass of bromine will increase the overall density of the molecule,

making it denser than 1-octen-4-ol.

 Solubility: The introduction of a polar C-Br bond may slightly increase solubility in polar
solvents, but the overall increase in molecular size might decrease solubility in water.

3.2. Chemical Properties:

o Reactivity of the Alkene: The electrophilic nature of the bromine atom will withdraw electron
density from the double bond, making it less nucleophilic and therefore less reactive towards

electrophilic addition reactions.

o Reactivity of the Alcohol: The hydroxyl group is expected to retain its characteristic reactivity,
such as oxidation to a ketone or ether formation. The proximity of the bromine atom might
influence the acidity of the hydroxyl proton through inductive effects.

e Susceptibility to Elimination: The presence of a bromine atom on the carbon adjacent to the
double bond and two carbons away from the hydroxyl group introduces the possibility of
various elimination and substitution reactions, depending on the reaction conditions. The
compound could potentially undergo dehydrobromination to form a diene or other
rearrangement reactions.

Proposed Synthetic Pathway

A plausible method for the synthesis of "1-Octen-4-ol, 2-bromo-" is the electrophilic
bromination of the parent alkene, 1-Octen-4-ol. Care must be taken to control the reaction
conditions to favor the addition of a single bromine atom at the desired position and to avoid
side reactions, such as the formation of a dibromide or reaction with the hydroxyl group.

4.1. Experimental Protocol: Electrophilic Bromination of 1-Octen-4-ol

o Protection of the Hydroxyl Group (Optional but Recommended): To prevent side reactions
with the hydroxyl group, it is advisable to first protect it. A common protecting group for
alcohols is a silyl ether, such as tert-butyldimethylsilyl (TBDMS) ether. This can be achieved
by reacting 1-Octen-4-ol with TBDMS-CI in the presence of a base like imidazole in an

aprotic solvent (e.g., dichloromethane).
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e Bromination: The protected 1-octen-4-ol is then dissolved in a non-polar, aprotic solvent such
as dichloromethane or carbon tetrachloride. The solution is cooled to a low temperature
(e.g., 0 °C or -78 °C) to control the reactivity. A solution of bromine (Brz2) in the same solvent
is added dropwise with stirring. The reaction progress can be monitored by the
disappearance of the characteristic red-brown color of bromine. N-Bromosuccinimide (NBS)
in the presence of a radical initiator could also be considered for allylic bromination if the
desired product was brominated at the allylic position, but for addition across the double
bond, Brz is more direct. To achieve 2-bromo substitution, an alternative approach might
involve the formation of a bromohydrin followed by subsequent reaction, but direct
bromination is a primary consideration.

o Work-up: Once the reaction is complete, the reaction mixture is quenched, for example, with
a solution of sodium thiosulfate to remove any excess bromine. The organic layer is then
washed with water and brine, dried over an anhydrous salt (e.g., MgSOa), and the solvent is
removed under reduced pressure.

o Deprotection: If a protecting group was used, it is removed in the final step. For a TBDMS
ether, this is typically achieved using a fluoride source such as tetrabutylammonium fluoride
(TBAF) in tetrahydrofuran (THF).

 Purification: The crude product is purified by a suitable technique, such as column
chromatography on silica gel, to isolate the desired "1-Octen-4-ol, 2-bromo-".

4.2. Visualization of the Proposed Synthetic Workflow

Step 2: Bromination Step 3: Deprotection

Step 1: Protection (Optional)
TBDMS-CI,
Brz in CH2Cl2

Imidazole TBDMS-Protected
1-Octen-4-ol 1-Octen-4-ol J

Protected 2-bromo- | | TBAF in THF

1-octen-4-ol

1-Octen-4-ol, 2-bromo-
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Caption: Proposed synthetic workflow for 1-Octen-4-ol, 2-bromo-.

Potential Sighaling Pathways and Biological Activity

Given the lack of experimental data for "1-Octen-4-ol, 2-bromo-", any discussion of its
biological activity or involvement in signaling pathways is purely speculative. However,
halogenated organic compounds are known to exhibit a wide range of biological activities. The
presence of both a bromine atom and a hydroxyl group on an unsaturated carbon chain
suggests that the molecule could potentially interact with various biological targets. Further
research, including synthesis, purification, and biological screening, would be necessary to
elucidate any potential therapeutic or toxicological effects.

Conclusion

While "1-Octen-4-ol, 2-bromo-" is not a commercially available or well-documented
compound, this technical guide provides a foundational understanding of its likely
physicochemical properties based on the known characteristics of its parent molecule and the
predictable effects of bromination. The proposed synthetic pathway offers a starting point for
researchers interested in preparing this molecule for further study. The lack of existing data
highlights an opportunity for novel research in the synthesis, characterization, and biological
evaluation of this and related halogenated unsaturated alcohols. Future experimental work is
required to validate the predictions made in this report and to fully understand the properties
and potential applications of "1-Octen-4-ol, 2-bromo-".

 To cite this document: BenchChem. ["1-Octen-4-ol, 2-bromo-" physical and chemical
properties]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15434290#1-octen-4-ol-2-bromo-physical-and-
chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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